Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide
Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of the novel heterocyclic compound, 5-Hydrazinyl-4-phenyl-1H-pyrazole. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.
Introduction
Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are of significant interest in the pharmaceutical industry, forming the core structure of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a hydrazinyl group at the C5 position of a 4-phenyl-1H-pyrazole core offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents. This guide outlines a plausible and accessible synthetic pathway and provides expected analytical data for the successful identification and characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Proposed Synthesis Pathway
The proposed synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole is a two-step process commencing with the synthesis of a key intermediate, 5-amino-4-phenyl-1H-pyrazole, followed by its conversion to the target hydrazine derivative.
Caption: Proposed two-step synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Experimental Protocols
Step 1: Synthesis of 5-amino-4-phenyl-1H-pyrazole
This procedure is adapted from general methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenyl-3-oxopropanenitrile (1 equivalent) and ethanol to create a solution.
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Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
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Purification: Wash the crude product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.
Step 2: Synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole
This protocol is based on standard procedures for the conversion of an amino group to a hydrazinyl group via a diazonium salt intermediate.[1][2]
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Diazotization:
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Suspend 5-amino-4-phenyl-1H-pyrazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture for 30-60 minutes at this temperature to form the pyrazole-5-diazonium chloride.
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Reduction:
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In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.
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Slowly add the freshly prepared diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring.
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Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
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Work-up and Isolation:
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Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature low.
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Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude 5-Hydrazinyl-4-phenyl-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Characterization
As no specific characterization data for 5-Hydrazinyl-4-phenyl-1H-pyrazole is readily available, the following tables summarize the expected analytical data based on the characterization of structurally similar pyrazole derivatives found in the literature.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 130-140 °C (estimated) |
Spectroscopic Data (Predicted)
The following tables provide predicted spectroscopic data based on known shifts for similar pyrazole structures.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Pyrazole N-H |
| ~8.0 | s | 1H | Hydrazinyl N-H |
| 7.2-7.5 | m | 5H | Phenyl C-H |
| ~7.8 | s | 1H | Pyrazole C3-H |
| ~4.5 | br s | 2H | Hydrazinyl -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyrazole C5 |
| ~140 | Pyrazole C3 |
| 128-135 | Phenyl C |
| ~115 | Pyrazole C4 |
Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (hydrazine and pyrazole) |
| 3000-3100 | Aromatic C-H stretching |
| 1580-1620 | C=N and C=C stretching (pyrazole and phenyl rings) |
| 1450-1550 | N-H bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 174 | [M]⁺ |
| 159 | [M - NH]⁺ |
| 144 | [M - N₂H₂]⁺ |
| 77 | [C₆H₅]⁺ |
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Caption: Workflow for the characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Safety Considerations
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Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.
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Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.
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Tin(II) chloride is corrosive and a skin and eye irritant.
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Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a viable synthetic route and predicted analytical data for 5-Hydrazinyl-4-phenyl-1H-pyrazole. The proposed two-step synthesis is based on well-established chemical transformations. The provided characterization data, although predictive, offers a solid foundation for researchers to identify and confirm the structure of this novel compound. The successful synthesis of this molecule will provide a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions.
